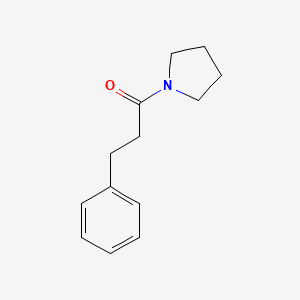

3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one

Description

Context within Propanone and Pyrrolidine (B122466) Chemistry

3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one, also known as 3-(1-pyrrolidinyl)propiophenone, is a β-aminoketone. This classification arises from the presence of an amino group on the β-carbon relative to the carbonyl group of the propanone structure. The molecule integrates the structural motifs of both propanone and pyrrolidine. The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds and natural alkaloids. nih.gov Its non-planar, three-dimensional structure allows for a greater exploration of pharmacophore space compared to its aromatic counterpart, pyrrole. nih.gov

The propanone core, specifically the propiophenone (B1677668) substructure, provides a reactive carbonyl group and a stable phenyl ring, which are common features in many pharmacologically active molecules. The combination of these two moieties in this compound results in a molecule with specific physicochemical properties.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| CAS Number | 94-39-3 |

| Appearance | Solid (in hydrochloride salt form) |

| Topological Polar Surface Area | 20.3 Ų |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem. researchgate.net

The synthesis of this compound is most classically achieved through the Mannich reaction. This three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In this specific case, acetophenone (B1666503) (a ketone), formaldehyde (B43269) (a non-enolizable aldehyde), and pyrrolidine (a secondary amine) are condensed to form the β-aminoketone, which is also referred to as a Mannich base. nih.gov

Significance as a Synthetic Intermediate

The primary significance of this compound in the scientific landscape is its role as a synthetic intermediate. Its chemical structure contains reactive sites that can be further modified to create more complex molecules. The carbonyl group can undergo reduction to an alcohol or can be a site for various nucleophilic addition reactions. The nitrogen of the pyrrolidine ring also offers a site for further functionalization.

A key application of this compound is as a precursor in the synthesis of α-pyrrolidinopropiophenone (α-PPP). nih.gov α-PPP is a stimulant compound and is classified as a controlled substance in many jurisdictions. nih.gov The synthesis of α-PPP from this compound typically involves an α-alkylation or α-amination reaction at the carbon atom adjacent to the carbonyl group. This transformation highlights the utility of this compound as a starting material for accessing a class of psychoactive compounds.

Furthermore, β-aminoketones, such as the title compound, are versatile building blocks in organic synthesis. They can be used to synthesize a variety of other molecules, including γ-amino alcohols, which are of interest in medicinal chemistry, through the reduction of the ketone functionality.

Overview of Research Trajectories for Related Chemical Entities

The chemical scaffold of this compound is a component of a broader area of research focused on monoamine uptake inhibitors. Structurally related compounds, particularly those with substitutions on the phenyl ring and the pyrrolidine ring, have been investigated for their pharmacological activity.

One prominent example is the research on analogues of pyrovalerone, which is 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one. Studies on a range of these analogues have shown that they can be potent inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with less activity at the serotonin (B10506) transporter (SERT). researchgate.net This research has explored how modifications to the aromatic ring and the alkyl chain affect the potency and selectivity of these compounds as monoamine transporter inhibitors. researchgate.net

The metabolic pathways of related α-pyrrolidinophenone derivatives have also been a subject of investigation. Studies have shown that common metabolic transformations include the reduction of the carbonyl group to an alcohol and oxidation of the pyrrolidine ring. nih.gov The nature of the substituents on the aromatic ring can significantly influence the primary metabolic routes. nih.gov

Moreover, research into 1,3-diaryl-3-(substituted)propan-1-one derivatives has revealed potential cytotoxic activity against cancer cell lines. For instance, the introduction of a tertiary amine basic side chain to 1,3-diphenyl-3-(phenylthio)propan-1-ones has been shown to enhance their cytotoxic effects on breast cancer cells. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQCDEYAAFXBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328664 | |

| Record name | 3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201847 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

151647-54-0 | |

| Record name | 3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one

The synthesis of this compound can be achieved through several key organic reactions. These routes leverage classic condensation reactions, conjugate additions, and modern catalytic methods to construct the target molecule efficiently.

The most prominent and classic method for synthesizing this compound is the Mannich reaction. organicreactions.orgwikipedia.org This three-component condensation involves an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine). thermofisher.com The reaction is typically acid-catalyzed and proceeds through the formation of an Eschenmoser-like salt or an iminium ion from formaldehyde (B43269) and pyrrolidine (B122466). This electrophilic iminium ion is then attacked by the enol form of acetophenone (B1666503) to yield the final β-amino ketone, also known as a Mannich base. wikipedia.org

This method is highly effective for generating aminocarbonyl molecules and is a cornerstone for the synthesis of many pharmaceutical intermediates. nih.gov While direct amidation of a corresponding carboxylic acid is a common way to form amide bonds, the Mannich reaction provides a more direct C-C and C-N bond-forming strategy for this specific class of compounds. researchgate.net

Conjugate addition, particularly the Michael addition, presents an alternative and powerful route to this compound. wikipedia.orgdaneshyari.com This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). ppor.az

In this context, pyrrolidine acts as the Michael donor, and phenyl vinyl ketone (or a suitable precursor) serves as the Michael acceptor. The mechanism involves the nucleophilic attack of the pyrrolidine nitrogen onto the β-carbon of the unsaturated ketone. The resulting enolate is then protonated to give the final product. daneshyari.com

Reaction Scheme: Phenyl vinyl ketone + Pyrrolidine → this compound

This strategy is widely used for the mild formation of carbon-nitrogen bonds at the β-position of a carbonyl system.

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions for the construction of complex molecules. While direct metal-catalyzed synthesis of this compound is not as commonly cited as the Mannich reaction, related methodologies highlight the potential of this approach. For instance, palladium-catalyzed hydroarylation processes are used to create 3-aryl pyrrolidines, which are structural isomers of the target compound. organicreactions.orgnih.govnih.gov These reactions demonstrate the power of palladium catalysis in forming C-C bonds between aryl groups and heterocyclic systems. nih.gov

Furthermore, photocatalytic methods have been developed for preparing amide compounds from nitrogen-containing heterocycles, suggesting a potential avenue for novel synthetic routes. Another relevant metal-catalyzed approach is the copper-catalyzed three-component assembly reaction, which can produce substituted pyrrolidines from an α-diazo ester, an imine, and an alkene, showcasing the versatility of metal catalysts in multicomponent reactions. nih.gov

Table 1: Comparison of Direct Synthetic Routes

| Methodology | Reactants | Key Features |

|---|---|---|

| Mannich Reaction | Acetophenone, Formaldehyde, Pyrrolidine | Three-component, acid-catalyzed, forms C-C and C-N bonds. |

| Michael Addition | Phenyl vinyl ketone, Pyrrolidine | Conjugate 1,4-addition, mild conditions. |

| Metal-Catalyzed | Varies (e.g., Aryl halides, Alkenes) | High efficiency and scope, often used for related isomers. |

Pyrrolidine Ring Modifications and Derivatizations

The pyrrolidine moiety of this compound is a key target for structural variation, allowing for the fine-tuning of the molecule's physicochemical properties. N-alkylation and N-acylation are primary strategies for introducing new functional groups at the nitrogen atom.

N-Alkylation and Acylation Strategies

N-alkylation of the pyrrolidine ring introduces a variety of substituents, which can significantly impact the compound's properties. Reductive amination of diketones with anilines, catalyzed by iridium complexes, presents a versatile method for the synthesis of N-aryl-substituted pyrrolidines. researchgate.net This approach, utilizing transfer hydrogenation, allows for the construction of these derivatives in good to excellent yields. researchgate.net The reaction conditions, such as the choice of solvent and the amount of formic acid as a hydrogen source, have been shown to be crucial for optimizing the yield of the desired N-substituted pyrrolidine. researchgate.net For instance, using water as a solvent can favor the formation of the pyrrolidine product over the corresponding pyrrole. researchgate.net

Another powerful technique for N-alkylation involves the use of palladium catalysts. For example, Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid can produce N-alkyl-2-pyrrolidones, which are related structures. researchgate.net While not directly applied to this compound in the reviewed literature, these methods highlight the potential for catalytic N-alkylation strategies.

N-acylation of the pyrrolidine nitrogen introduces an amide functionality, which can alter the electronic and steric profile of the molecule. Standard acylation procedures using acyl chlorides or anhydrides in the presence of a base are commonly employed. The reactivity of the pyrrolidine nitrogen can be influenced by the solvent and the nature of the acylating agent. youtube.com For less reactive systems, stronger bases or activating agents may be necessary to facilitate the acylation reaction. nih.gov

| Reaction Type | Catalyst/Reagent | Substrate Scope | Key Findings | Reference |

|---|---|---|---|---|

| N-Aryl-Substitution (Reductive Amination) | Iridium Catalyst with Formic Acid | Diketones and Anilines | Water as a solvent can enhance yield and selectivity for the pyrrolidine product. The amount of formic acid is a critical parameter. | researchgate.net |

| N-Alkylation | Palladium Catalyst | Glutamic Acid and Carbonyl Compounds | Demonstrates a two-step chemocatalytic system for producing N-alkyl-2-pyrrolidones. | researchgate.net |

| N-Acylation | Acyl Chlorides/Anhydrides | Amines (general) | Reaction conditions such as solvent and base are important for efficient acylation. | youtube.comnih.gov |

Substituent Effects on Ring Reactivity

The electronic and steric nature of substituents on the pyrrolidine ring can significantly influence its reactivity. In the context of nucleophilic aromatic substitution (SNAr) reactions involving pyrrolidine as a nucleophile, the electronic properties of substituents on the aromatic partner play a crucial role. researchgate.net Computational studies have shown a linear correlation between the electrophilicity of the aromatic substrate and the Gibbs free energy of activation for the reaction. researchgate.net

For the pyrrolidine ring itself, the introduction of substituents can alter the nucleophilicity of the nitrogen atom. Electron-withdrawing groups attached to the pyrrolidine ring are expected to decrease the nitrogen's nucleophilicity, potentially slowing down reactions like N-alkylation and N-acylation. Conversely, electron-donating groups would enhance nucleophilicity. The steric hindrance imposed by bulky substituents on the pyrrolidine ring can also impede the approach of electrophiles, thereby reducing reaction rates.

Stereoselective Synthesis and Chiral Induction

The synthesis of enantiomerically pure forms of this compound and its analogues is of high interest, as stereochemistry often plays a critical role in the biological activity of chiral molecules.

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation of the ketone functionality in β-aminoketones is a direct and efficient method for producing chiral γ-amino alcohols. harvard.edu Ruthenium-based catalysts, particularly those developed by Noyori and his co-workers, have proven to be highly effective for the enantioselective reduction of a wide range of ketones, including β-aminoketones. youtube.comharvard.edu These catalysts, which typically feature a chiral diphosphine ligand like BINAP and a chiral diamine, can achieve high conversions and excellent enantioselectivities under mild conditions. harvard.edu

The asymmetric hydrogenation of β-aminoketones can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and hydrogen pressure. For instance, automated high-throughput screening and microfluidic reactors have been employed to rapidly optimize reaction conditions for the asymmetric hydrogenation of a β-aminoketone, demonstrating the importance of systematic optimization. researchgate.net

| Catalyst System | Substrate | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru-BINAP/Diamine | β-Amino Ketones | Highly efficient under mild conditions. | Up to 98% ee for acetophenone. | youtube.comharvard.edu |

| Automated Ru-based systems | β-Aminoketone | Rapid optimization of reaction parameters. | High ee values achievable with optimized conditions. | researchgate.net |

| Cobalt-based catalysts | α-Primary Amino Ketones | High efficiency assisted by NH2 coordination. | Up to 99% ee. | nih.gov |

Enantioselective Methodologies for Analogues

Beyond the direct hydrogenation of the ketone, other enantioselective methods can be employed to synthesize chiral analogues of this compound. The synthesis of chiral β-amino acids and their derivatives, which are structurally related to the target compound, has been achieved through various catalytic asymmetric reactions. nih.gov

For example, copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds provides a route to enantioenriched β-amino acid derivatives. nih.gov This method utilizes a ligand-controlled reversal of hydrocupration regioselectivity. Furthermore, the development of chiral organocatalysts, such as those derived from pyrrolidine, has enabled highly enantioselective Michael additions to α,β-unsaturated aldehydes, leading to the formation of chiral products. nih.gov

The synthesis of densely substituted chiral pyrrolidines can also be achieved through diastereoselective [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides. researchgate.net This method allows for the creation of multiple stereocenters with high control.

Elucidation of Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Pyrrolidinyl Propanone Formation

The synthesis of 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one, a tertiary amide, is typically achieved through the nucleophilic acyl substitution reaction between an activated derivative of 3-phenylpropanoic acid and pyrrolidine (B122466). The most common laboratory methods involve the use of 3-phenylpropanoyl chloride or the activation of 3-phenylpropanoic acid with a coupling agent, followed by the addition of pyrrolidine.

The general pathway proceeds via the attack of the nucleophilic nitrogen atom of pyrrolidine on the electrophilic carbonyl carbon of the acid derivative. This leads to the formation of a transient species that subsequently yields the final amide product. Computational studies on analogous reactions, such as the synthesis of pyrrolidinedione derivatives, highlight that such cyclization and addition processes can involve significant energy barriers that must be overcome. rsc.orgresearchgate.net

Quantum chemical studies on similar one-pot syntheses of pyrrolidine-containing structures have been employed to map the potential energy surface of the reaction. rsc.org These studies calculate the relative energies of intermediates and transition states, revealing the most likely reaction pathway. For instance, in related syntheses, the initial Michael addition can have a relatively low activation barrier, while subsequent intramolecular proton transfers or rearrangements can present much higher energy barriers, effectively becoming the rate-limiting steps of the process. rsc.orgresearchgate.net For the formation of this compound from an acyl chloride, the key transition state involves the departure of the chloride leaving group from the tetrahedral intermediate to reform the carbonyl double bond.

Catalysis plays a pivotal role in controlling the mechanism and rate of amide formation. In the absence of a catalyst, the reaction can be slow. Acid or base catalysis is often employed to accelerate the process.

Acid Catalysis: An acid catalyst can protonate the carbonyl oxygen of the 3-phenylpropanoic acid derivative, increasing its electrophilicity and making it more susceptible to nucleophilic attack by pyrrolidine. Theoretical analyses of similar reactions, such as the cationic Povarov reaction, demonstrate that Lewis acid catalysts can significantly lower the energy barrier for the formation of key intermediates. nih.gov The catalytic efficiency often correlates with the electrophilicity of the catalyst itself. nih.gov

Base Catalysis: A non-nucleophilic base can be used to deprotonate the pyrrolidine, increasing its nucleophilicity. Alternatively, a base can deprotonate the tetrahedral intermediate, facilitating the expulsion of the leaving group.

In some advanced syntheses of substituted pyrrolidines, copper complexes have been used as catalysts for intramolecular C-H amination, proceeding through a proposed Cu(I)/Cu(II) catalytic cycle. nih.gov While distinct from direct amide formation, this highlights the broad role of metal catalysts in forming C-N bonds in pyrrolidine-containing structures. nih.gov

Detailed Studies of Functionalization Reactions

Once formed, the this compound scaffold can undergo further transformations. Of particular interest is the functionalization at the alpha-position (the carbon atom adjacent to the carbonyl group), which has traditionally been challenging for amides compared to other carbonyl compounds like ketones or esters. researchgate.netnih.gov

Classical organic synthesis relies on the nucleophilic character of enolates for alpha-functionalization. acs.orgnih.gov However, a modern and powerful strategy involves the "umpolung," or polarity inversion, of the alpha-position's reactivity. By rendering the α-carbon of the amide electrophilic, it can be attacked by a wide range of nucleophiles. acs.orgnih.gov

This transformation is typically achieved by activating the amide's carbonyl oxygen with a strong electrophile, such as triflic anhydride (B1165640) (Tf₂O), in the presence of a base. acs.orgacs.org This in-situ activation generates a highly electrophilic keteniminium ion intermediate. acs.org This intermediate readily reacts with various heteroatom nucleophiles at the alpha-position. This method provides a unified and mild approach for α-halogenation, α-oxygenation, α-thiolation, and α-amination of amides, transformations that are otherwise difficult to achieve. nih.govacs.orgnih.gov The generality of this process has been demonstrated with over 60 examples, establishing it as a robust methodology. nih.gov

Table 1: Examples of Nucleophiles Used in Umpolung α-Functionalization of Amides This table is representative of the general transformation and not specific to this compound, but illustrates the wide applicability of the method.

| Nucleophile Type | Specific Reagent Example | Functional Group Introduced | Reference |

|---|---|---|---|

| Nitrogen | Dibutylamine | α-amino | nih.gov |

| Oxygen | Phenol | α-oxy | nih.gov |

| Oxygen | Benzoic Acid | α-acyloxy | nih.gov |

| Sulfur | Thiophenol | α-thio | acs.org |

| Halogen | Tetra-n-butylammonium bromide | α-bromo | acs.org |

| Halogen | Tetrabutylammonium fluoride | α-fluoro | acs.org |

The kinetic isotope effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step. libretexts.orgyoutube.com This is achieved by comparing the reaction rate of the normal substrate (containing hydrogen, H) with that of an isotopically labeled substrate (containing deuterium, D) at the position of interest (kH/kD). youtube.com

Primary KIE: A large kH/kD value (typically > 2) is observed when the bond to the isotope is broken during the rate-determining step of the reaction. youtube.comprinceton.edu This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break. youtube.com

Secondary KIE: Values of kH/kD close to 1 (e.g., 0.7-1.5) indicate that the bond to the isotope is not broken in the rate-determining step. youtube.comnih.gov These smaller effects arise from changes in the hybridization state of the carbon atom to which the isotope is attached. nih.govepfl.ch

For the α-functionalization of this compound, a KIE study could distinguish between possible mechanisms. If deprotonation at the α-carbon to form the keteniminium ion is the slow step, a large primary KIE would be expected upon deuteration of the α-position. If the activation of the amide or the subsequent nucleophilic attack is rate-limiting, a small secondary KIE would be observed. princeton.edu

Table 2: Interpretation of Kinetic Isotope Effect (KIE) Values

| kH/kD Value | Type of KIE | Interpretation | Reference |

|---|---|---|---|

| > 2 | Primary | C-H bond is broken in the rate-determining step. | youtube.com |

| ≈ 1 | None / Secondary | C-H bond is not broken in the rate-determining step. | epfl.ch |

| > 1 but < 2 (e.g., 1.1-1.4) | Normal Secondary | Change in hybridization from sp³ → sp² at the C-H bond in the transition state. | nih.govepfl.ch |

| < 1 (e.g., 0.7-0.9) | Inverse Secondary | Change in hybridization from sp² → sp³ at the C-H bond in the transition state. | nih.gov |

Solvent and Temperature Effects on Reaction Kinetics

The kinetics of reactions involving this compound are highly sensitive to both solvent and temperature. A study on the reaction of a similar compound, 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane, with pyrrolidine in various dipolar aprotic solvents provides insight into these effects. rsc.org The reaction was found to proceed through a multi-step mechanism, and the rates varied significantly with the solvent. rsc.org

Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction rate. In the aforementioned study, changing the solvent from acetonitrile (B52724) (MeCN) to benzonitrile (B105546) (PhCN) or dimethyl sulfoxide (B87167) (Me₂SO) had a profound impact on the rate and the entropy of activation (ΔS‡). rsc.org For example, the entropy of activation was significantly less negative in DMSO (–77.4 J mol⁻¹ K⁻¹) compared to acetonitrile (–162.3 J mol⁻¹ K⁻¹), suggesting a less ordered transition state in DMSO. rsc.org This is often because polar, coordinating solvents can better solvate charged intermediates and transition states.

Temperature Effects: As with most chemical reactions, increasing the temperature generally increases the rate of both formation and functionalization of this compound. This relationship is described by the Arrhenius equation, where the rate constant increases exponentially with temperature. The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined by measuring the reaction rate at different temperatures, providing further mechanistic details.

Table 3: Solvent Effects on Activation Parameters for Reaction with Pyrrolidine Data from a study on 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with pyrrolidine, illustrating general solvent principles.

| Solvent | Relative Polarity | Entropy of Activation (ΔS‡) (J mol⁻¹ K⁻¹) | Kinetic Isotope Effect (kH/kD) at 30°C | Reference |

|---|---|---|---|---|

| Acetonitrile (MeCN) | 0.460 | -162.3 | 1.6 | rsc.org |

| Benzonitrile (PhCN) | 0.339 | -183.7 | 1.4 | rsc.org |

| Dimethyl Sulfoxide (Me₂SO) | 0.444 | -77.4 | 1.0 | rsc.org |

Advanced Spectroscopic and Crystallographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of hydrogen and carbon atoms.

Based on analogous structures, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-8.0 ppm. The methylene (B1212753) protons adjacent to the carbonyl group and the nitrogen atom would appear as multiplets in the aliphatic region of the spectrum. The protons of the pyrrolidine (B122466) ring would also produce signals in the aliphatic region.

The ¹³C NMR spectrum would complement this by showing a characteristic signal for the carbonyl carbon around 190-200 ppm. nih.gov Aromatic carbons would resonate in the 120-140 ppm region, while the aliphatic carbons of the propyl chain and the pyrrolidine ring would appear at higher field strengths. rsc.org

To definitively assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent methylene protons of the propane (B168953) chain and between the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of carbon resonances based on their attached protons. For instance, the proton signals of the methylene groups can be directly linked to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation between the protons of the methylene group adjacent to the carbonyl group and the carbonyl carbon itself, as well as with carbons of the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Key HMBC Correlations for this compound. This data is predictive and based on the analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Phenyl (ortho, meta, para) | 7.2 - 8.0 | 125 - 138 | Phenyl H to other Phenyl C, Carbonyl C |

| Carbonyl (C=O) | - | 190 - 200 | Methylene H (adjacent) to Carbonyl C |

| CH₂ (adjacent to C=O) | 3.0 - 3.5 | 35 - 45 | Phenyl C, other Propane C |

| CH₂ (adjacent to N) | 2.8 - 3.3 | 50 - 55 | Pyrrolidine C, other Propane C |

| Pyrrolidine (CH₂) | 1.8 - 2.2 / 2.5 - 3.0 | 23 - 26 / 45 - 50 | Other Pyrrolidine C |

The flexibility of the propanone chain and the pyrrolidine ring means the molecule can adopt various conformations in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to study these conformations. nih.gov These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity.

For instance, NOESY could reveal spatial proximities between protons on the phenyl ring and the propane chain, providing insights into the preferred orientation of the phenyl group relative to the rest of the molecule. The conformation of the pyrrolidine ring, which can exist in "envelope" or "twist" forms, can also be investigated by analyzing the coupling constants and NOE data of the pyrrolidine protons. nih.govnih.gov The study of related N-substituted pyrrolidines often involves computational modeling alongside experimental NMR data to determine the most stable conformers. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band of the carbonyl (C=O) group. pressbooks.pub For ketones where the carbonyl is conjugated with an aromatic ring, this stretching vibration typically appears in the region of 1685-1705 cm⁻¹. libretexts.org The C-N stretching vibration of the tertiary amine in the pyrrolidine ring would likely be observed in the 1250-1020 cm⁻¹ region, though it may be less intense and coupled with other vibrations. pressbooks.pub Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would also show a characteristic band for the C=O stretch, although typically weaker than in the IR spectrum. The symmetric breathing vibration of the phenyl ring is expected to be a strong feature in the Raman spectrum. nih.gov

While this compound does not have traditional hydrogen bond donors like O-H or N-H groups, it can act as a hydrogen bond acceptor at the carbonyl oxygen and the nitrogen atom. In the solid state or in protic solvents, weak intermolecular interactions, such as C-H···O hydrogen bonds, can occur. nih.gov These interactions can cause subtle shifts in the vibrational frequencies of the involved groups. For example, the C=O stretching frequency may shift to a lower wavenumber (red-shift) upon hydrogen bond formation. In the crystal structure of a similar compound, 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, molecules are linked by weak C-H···O hydrogen bonds. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₇NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its composition.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of fragment ions. The fragmentation of α-pyrrolidinophenones often involves characteristic losses. wvu.eduresearchgate.net Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Fission of the bond between the carbonyl group and the adjacent carbon of the phenyl ring, leading to a benzoyl cation (C₆H₅CO⁺, m/z 105).

McLafferty-type rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Cleavage of the pyrrolidine ring: Fragmentation of the pyrrolidine ring can lead to a series of characteristic ions. A common fragment is the iminium ion resulting from the cleavage of the bond between the nitrogen and the propyl chain.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI). This data is predictive and based on established fragmentation patterns of similar compounds.

| m/z | Predicted Fragment Ion | Plausible Origin |

| 203 | [C₁₃H₁₇NO]⁺ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation from alpha-cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl fragment |

Fragmentation Pathway Analysis

Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. While specific fragmentation data for this compound is not extensively published, the fragmentation behavior can be predicted based on the well-established principles for ketones and amines. libretexts.org

The initial step in EI-MS is the formation of a molecular ion ([M]•+), which then undergoes fragmentation. For this compound, two primary types of cleavage are anticipated:

Alpha-Cleavage adjacent to the carbonyl group: This is a characteristic fragmentation for ketones. youtube.com The bond between the carbonyl carbon and the adjacent carbon atom breaks, leading to the formation of a stable acylium ion. For the target molecule, this could result in the loss of the ethyl-phenyl group or the pyrrolidinyl group. The most likely fragmentation would involve the cleavage of the bond between the carbonyl group and the ethyl-phenyl chain, leading to the formation of a benzoyl cation or related fragments.

Cleavage adjacent to the nitrogen atom: The carbon-carbon bond alpha to the nitrogen atom in the pyrrolidine ring is also susceptible to cleavage, a common pathway for amines. libretexts.org This would lead to the formation of an iminium ion, which is stabilized by the nitrogen atom.

The expected fragmentation pathways for this compound are summarized below:

| Initial Fragment | Proposed Structure of Fragment | m/z | Notes |

| Molecular Ion | [C₁₃H₁₇NO]•+ | 203 | Parent molecular ion. |

| Acylium Ion | [C₆H₅CO]+ | 105 | Resulting from cleavage of the C-C bond between the carbonyl and the ethyl group. |

| Pyrrolidinyl fragment | [C₄H₈N]+ | 70 | Resulting from cleavage of the bond between the carbonyl and the nitrogen. |

| Tropylium Ion | [C₇H₇]+ | 91 | A common rearrangement fragment from the phenyl group. |

It is important to note that these are predicted pathways, and the actual mass spectrum may show a more complex pattern due to rearrangements and secondary fragmentations. Studies on structurally similar α-pyrrolidinophenone synthetic cathinones have shown that the loss of the pyrrolidine moiety is a dominant fragmentation pathway. libretexts.orgnih.gov

Purity Assessment and Identification of Reaction By-products

The purity of this compound is critical for its intended applications. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of such compounds. researchgate.net A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a potential acid modifier like formic acid or trifluoroacetic acid), would be suitable for separating the main compound from its impurities.

The synthesis of this compound, typically via a Mannich-type reaction involving acetophenone (B1666503), formaldehyde (B43269), and pyrrolidine, can lead to the formation of several by-products. Potential impurities that could be identified through techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) include:

Unreacted starting materials: Acetophenone, pyrrolidine.

Products of self-condensation: Dimeric or polymeric structures formed from the starting materials under the reaction conditions.

Isomeric by-products: Positional isomers if substituted phenyl rings are used.

Over-alkylation products: Multiple additions of the electrophile to the amine.

A forced degradation study, where the compound is subjected to stress conditions (e.g., acid, base, heat, oxidation), can also help in identifying potential degradation products and establishing the stability-indicating nature of the analytical method. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insights into the expected molecular geometry and intermolecular interactions.

For instance, the crystal structure of 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one reveals key structural features that are likely to be shared with the target compound. nih.govyoutube.com

Bond Lengths, Angles, and Dihedral Angles Analysis

Based on the analysis of related structures, the following geometric parameters can be anticipated for this compound:

| Parameter | Expected Value | Reference Compound |

| C=O bond length | ~1.23 Å | 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one nih.gov |

| C-N (amide) bond length | ~1.35 Å | 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one nih.gov |

| Phenyl C-C bond lengths | ~1.39 Å | 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one nih.gov |

| Pyrrolidine C-N bond lengths | ~1.47 Å | 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one nih.gov |

| Pyrrolidine C-C bond lengths | ~1.53 Å | 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one nih.gov |

| Dihedral angle (Benzene ring and amide plane) | ~80.6° | 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one nih.gov |

Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the absence of strong hydrogen bond donors like -OH or -NH in the primary structure of this compound, the crystal packing is likely to be dominated by weaker interactions such as:

C-H···O hydrogen bonds: The carbonyl oxygen is a good hydrogen bond acceptor and can form weak hydrogen bonds with C-H groups from neighboring molecules, potentially leading to the formation of chains or networks. nih.gov

π-π stacking: Interactions between the phenyl rings of adjacent molecules can contribute to the stability of the crystal lattice.

The study of supramolecular synthons in related crystal structures can help in predicting the packing motifs. researchgate.net The interplay of these weak interactions will determine the final three-dimensional architecture of the crystal.

Computational Chemistry and Molecular Modeling for Chemical Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and energetic landscape of 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one. These methods provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to investigate the electronic properties of molecules structurally related to this compound, such as cathinone (B1664624) derivatives. tandfonline.comtandfonline.comresearchgate.net These studies calculate various quantum mechanical descriptors that are crucial for understanding the molecule's reactivity. Key parameters include ionization potential, electron affinity, chemical hardness, and electronegativity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying the regions of the molecule that are electron-rich or electron-poor, thus predicting sites susceptible to electrophilic or nucleophilic attack. For instance, in related ketones, the carbonyl oxygen is typically an electron-rich site, while the adjacent carbon is electron-deficient.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental identification and characterization of this compound. Theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For example, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule, which can then be compared with experimental IR spectra. Similarly, NMR chemical shifts can be calculated to aid in the assignment of signals in experimental spectra. In studies of related cathinones, theoretical spectroscopic data has been shown to be a powerful tool for distinguishing between different isomers and conformers. researchgate.net

Energetics of Reaction Pathways and Transition States

Understanding the potential chemical transformations of this compound involves mapping out the energetics of possible reaction pathways. DFT calculations are instrumental in determining the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energy for a given reaction, researchers can predict its feasibility and rate. While specific reaction pathways for this exact molecule are not extensively detailed in available literature, general principles from related ketones suggest that reactions could involve the carbonyl group or the alpha-carbon. Computational studies on related systems have successfully modeled reaction energetics, providing a framework for how such analyses would be applied to this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, capturing its motion and conformational changes over time. This approach is particularly useful for understanding the molecule's flexibility and its interactions with its environment.

Solvent Effects on Molecular Conformation

In Silico Exploration of Chemical Space

Computational chemistry offers a suite of tools for the exploration of the chemical space surrounding a known compound like this compound. This exploration is fundamental to understanding structure-property relationships and designing new molecules with tailored chemical characteristics. Through techniques such as virtual screening and interaction modeling, researchers can systematically analyze and predict the behavior of novel chemical structures based on their theoretical properties.

Virtual Screening for Novel Analogues (purely chemical, not biological)

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those with specific desired properties. In a purely chemical context, this process is independent of biological targets and focuses on identifying analogues of a lead compound, such as this compound, that share or systematically vary in certain physicochemical characteristics. The goal is to map the chemical space around the parent molecule by exploring how structural modifications—such as adding substituents to the phenyl ring or altering the alkyl chain—influence its electronic and steric properties.

Research on synthetic cathinones often involves the use of quantum mechanical methods like Density Functional Theory (DFT) to calculate a range of molecular descriptors. researchgate.netresearchgate.net These descriptors, including polarizability, electron affinity, ionization potential, chemical hardness, and molecular electrostatic potential, serve as the basis for similarity-based virtual screening. researchgate.net For instance, a comprehensive computational analysis of cathinone structures can reveal the most reactive sites on a molecule and predict how different conformers (spatial arrangements of the atoms) are distributed in terms of energy. researchgate.net

A virtual screening campaign for analogues of this compound would begin by defining a set of these key chemical descriptors for the parent molecule. The screening algorithm would then compute these same descriptors for thousands or millions of candidate compounds in a virtual library, flagging structures that fall within a predefined similarity threshold. This allows for the rapid identification of promising analogues for further theoretical study or synthesis. Known derivatives of α-PPP, which could be identified through such a screening, demonstrate the types of structural modifications commonly explored.

| Compound Name | Abbreviation | Structural Modification from α-PPP |

|---|---|---|

| 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone | MDPPP | Addition of a methylenedioxy group to the phenyl ring at the 3' and 4' positions. researchgate.net |

| 3'-Bromo-α-pyrrolidinopropiophenone | 3-Br-PPP | Substitution of a hydrogen with a bromine atom at the 3' position of the phenyl ring. researchgate.net |

| 4'-Bromo-α-pyrrolidinopropiophenone | 4-Br-PPP | Substitution of a hydrogen with a bromine atom at the 4' position of the phenyl ring. researchgate.net |

| 4'-Methyl-α-pyrrolidinopropiophenone | 4-Me-PPP | Substitution of a hydrogen with a methyl group at the 4' position of the phenyl ring. researchgate.net |

| α-Pyrrolidinovalerophenone | α-PVP | Elongation of the α-alkyl side chain from propyl to pentyl. researchgate.netmeduniwien.ac.at |

Computational studies have quantified key physicochemical descriptors for various classes of synthetic cathinones. researchgate.net These values are critical for distinguishing between different structural groups and can be used to parameterize a virtual screen. For example, pyrrolidine-substituted cathinones like α-PPP possess distinct electronic properties compared to other classes. researchgate.net

| Descriptor | Group D (Pyrrolidine Substituted, e.g., α-PPP) | Group E (Methylenedioxy and Pyrrolidine (B122466) Substituted, e.g., MDPV) | Significance in Chemical Screening |

|---|---|---|---|

| Polarizability | High | High | Indicates how easily the electron cloud can be distorted by an electric field, affecting intermolecular interactions. researchgate.net |

| Electron Affinity | High | High | Measures the energy change when an electron is added, indicating the molecule's ability to act as an electron acceptor. researchgate.net |

| Ionization Potential | Low | Low | The energy required to remove an electron, indicating the molecule's ability to act as an electron donor. researchgate.net |

| Chemical Hardness | Low | Low | Represents resistance to change in electron configuration; lower hardness suggests higher reactivity. researchgate.net |

Ligand-Receptor Interaction Modeling (if applicable to non-biological systems or purely theoretical mechanistic studies)

Ligand-receptor interaction modeling, often executed through molecular docking and molecular dynamics (MD) simulations, is a powerful computational method to study how a small molecule (the ligand) fits into a target receptor's binding site and the nature of the forces that stabilize this complex. While its most common application is in drug discovery, the methodology itself is a form of applied theoretical chemistry that can be used to study intermolecular interactions in any defined chemical environment, including non-biological systems or purely theoretical models of receptor pockets.

In a theoretical mechanistic study of this compound, the goal is to understand the specific non-covalent interactions it can form. These interactions, such as hydrogen bonds, electrostatic interactions, van der Waals forces, and pi-pi stacking, are fundamental to molecular recognition in chemistry. A computational model of a receptor site can be constructed to feature a variety of chemical functional groups (e.g., carboxylates, aromatic rings, protonated amines) to probe the ligand's binding potential.

Molecular docking studies on cathinone analogues have identified the key types of interactions that govern their binding. researchgate.net For instance, modeling has shown that ligands like α-PPP can be stabilized within a binding pocket composed of specific residues. researchgate.net An analysis of these interactions from a purely chemical perspective reveals the compound's structural and electronic complementarity to its environment. Following docking, MD simulations can be run to observe the stability of these interactions over time, providing insight into the dynamics of the ligand-receptor complex. researchgate.net

| Type of Interaction | Contributing Group on Ligand (e.g., α-PPP) | Example Interacting Group in Model Receptor | Theoretical Significance |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl oxygen | Hydroxyl group (e.g., from Tyrosine) | A strong, directional electrostatic interaction crucial for orienting the ligand within the binding site. researchgate.net |

| Ionic / Salt Bridge | Protonated pyrrolidine nitrogen | Carboxylate group (e.g., from Aspartic Acid) | A powerful, long-range electrostatic attraction between formal positive and negative charges. researchgate.net |

| Pi-Pi Stacking | Phenyl ring | Aromatic ring (e.g., from Phenylalanine) | A non-covalent interaction between aromatic rings that contributes to binding affinity and specificity. researchgate.net |

| Hydrophobic Interactions | Alkyl chain, pyrrolidine ring | Aliphatic side chains (e.g., from Valine, Alanine) | These interactions are driven by the entropic effect of displacing water molecules and are key for binding non-polar regions of the ligand. researchgate.net |

By dissecting these interactions at a molecular level, computational models provide a detailed mechanistic understanding of how this compound and its analogues can engage with a structured chemical environment. This knowledge is valuable for the rational design of new compounds with tailored interaction profiles, independent of any specific biological function.

Chemical Reactivity and Diverse Synthetic Applications

Exploration of Novel Reaction Pathways and Methodologies

The synthesis of 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one and its derivatives is most classically achieved through the Mannich reaction. This three-component condensation involves the reaction of acetophenone (B1666503), formaldehyde (B43269), and pyrrolidine (B122466). researchgate.net Modern synthetic chemistry, however, has focused on developing more efficient and stereoselective methods.

Recent advancements have centered on catalytic and asymmetric approaches to afford chiral β-aminoketones with high enantiopurity. Organocatalysis, in particular, has emerged as a powerful tool. For instance, proline and its derivatives have been shown to be excellent catalysts for Mannich-type reactions, proceeding via an enamine mechanism. organic-chemistry.org The use of chiral pyrrolidine-based organocatalysts, such as (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, can lead to the formation of anti-Mannich products with high diastereoselectivities and enantioselectivities. researchgate.net

Furthermore, metal-catalyzed approaches have been explored. Copper(II) bromide has been used to catalyze the direct α-amination of ketones with amines, providing a direct route to β-aminoketones. google.com Iron-catalyzed oxidative coupling of ketones with sulfonamides has also been reported as a method for α-amination. acs.org More recently, photoinduced, operationally simple methods for the synthesis of α-amino ketones have been developed, utilizing an in situ-formed electron-donor–acceptor (EDA) complex. mdpi.com These novel methodologies offer milder reaction conditions, broader substrate scope, and improved stereocontrol compared to traditional methods.

Synthesis of Chemically Diverse Analogues and Derivatives

The structural backbone of this compound allows for extensive modification at three key positions: the phenyl ring, the pyrrolidine heterocycle, and the propanone backbone. This has enabled the synthesis of a vast library of analogues with diverse chemical properties.

Variation of Phenyl Ring Substituents

A wide variety of substituents can be introduced onto the phenyl ring of the propiophenone (B1677668) starting material, leading to a diverse range of analogues. The electronic and steric properties of these substituents can significantly influence the reactivity and biological activity of the resulting compounds.

Interactive Table: Examples of this compound Analogues with Phenyl Ring Substitutions

| Substituent on Phenyl Ring | Compound Name | Reference |

| 4-Iodo | 3-(4-Iodophenyl)-1-(pyrrolidin-1-yl)propan-1-one | researchgate.net |

| 4-Hydroxy | 3-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one | google.com |

| 4-Fluoro | 3-(4-Fluorophenyl)-1-(pyrrolidin-1-yl)propan-1-one | researchgate.net |

| 3,4-Dichloro | 3-(3,4-Dichlorophenyl)-1-(pyrrolidin-1-yl)propan-1-one | researchgate.net |

Modification of the Pyrrolidine Heterocycle

The pyrrolidine ring is another site for synthetic elaboration. Modifications can include the introduction of substituents on the ring or the replacement of the pyrrolidine with other heterocyclic systems. The synthesis of pyrrolidine-containing compounds often starts from chiral precursors like proline or 4-hydroxyproline. wikipedia.org For example, a tandem aza-Cope—Mannich cyclization has been developed for the diastereoselective synthesis of acyl pyrrolidines. nih.gov

Interactive Table: Examples of Analogues with Modified Pyrrolidine Rings

| Pyrrolidine Modification | Compound Name | Reference |

| 2-Methoxycarbonyl | Methyl 1-(3-oxo-3-phenylpropyl)pyrrolidine-2-carboxylate | bldpharm.com |

| 3-Phenyl | 1,3'-Diphenyl-1-(pyrrolidin-1-yl)propan-1-one | nih.gov |

| Fused Ring System | 2-Acyl-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline | nih.gov |

Elaboration of the Propanone Backbone

The propanone backbone of this compound possesses two key reactive sites: the α-carbon and the β-carbon (benzylic position). Reactions at these positions can lead to a variety of structurally complex derivatives.

The α-position, being adjacent to the carbonyl group, can be functionalized through enolate chemistry. While specific examples for the direct α-functionalization of this compound are not extensively documented in readily available literature, general methods for the α-amination of ketones are well-established. mdpi.comwikipedia.org

The benzylic position is also susceptible to a range of chemical transformations. google.com For instance, oxidation of the benzylic carbon can lead to the corresponding carboxylic acid. semanticscholar.org Additionally, free-radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom at this position, which can then be displaced by various nucleophiles. researchgate.net

Development of New Synthetic Reagents and Catalysts

The structural features of this compound and its derivatives make them attractive candidates for the development of new synthetic reagents and catalysts. The pyrrolidine moiety is a common feature in many successful organocatalysts. bldpharm.com Chiral pyrrolidine-based organocatalysts have been shown to be highly effective in a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions. nih.gov The presence of both a Lewis basic amine and a potentially coordinating carbonyl group in β-aminoketones allows them to act as bidentate ligands for transition metals. google.com Such metal complexes have potential applications in asymmetric catalysis, including hydrogenation and C-H activation reactions. While direct applications of this compound as a catalyst precursor are still an emerging area of research, the broader class of β-aminoketones and pyrrolidine derivatives shows significant promise. google.combldpharm.com

Applications in Materials Chemistry

The potential of this compound and related aminoketones in materials chemistry, particularly as polymer precursors, is an area of growing interest. Polymers derived from amino acids are gaining attention due to their biocompatibility and potential for functionalization. nih.gov While direct polymerization of this compound is not widely reported, its structural components suggest possibilities.

For instance, vinyl ketones, which share the ketone functional group, are known to undergo polymerization. nih.gov The presence of the phenyl and pyrrolidinyl groups could impart specific properties to a resulting polymer. Furthermore, compounds containing amine and carbonyl functionalities can be used to synthesize polyamides or other condensation polymers. The development of aminoketone-based monomers could lead to novel polymers with tailored properties for applications in areas such as drug delivery and biotechnology. nih.gov Silatranes derived from aminopropyl precursors have also been explored for the creation of special polymeric materials and coatings. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Protocols

The drive towards green chemistry is reshaping synthetic methodologies, with a strong emphasis on minimizing environmental impact. ingentaconnect.com For the synthesis of 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one, which is often achieved via a Mannich-type reaction, future research is focused on developing more sustainable and eco-friendly protocols. researchgate.netingentaconnect.com

Key principles of green chemistry, such as atom economy, the use of safer solvents, and the development of recyclable catalysts, are central to this effort. ingentaconnect.com Multicomponent reactions (MCRs), like the Mannich reaction, are inherently atom-economical and are a focal point for green synthetic design. ingentaconnect.comresearchgate.net Research is actively exploring solvent-free reaction conditions and the use of benign solvents like water or ionic liquids to replace traditional, often hazardous, organic solvents. ingentaconnect.comrsc.orgrsc.org

A significant area of development is in catalysis. The design of highly active and recyclable catalysts is crucial for minimizing waste and improving efficiency. mdpi.com This includes the use of heterogeneous catalysts, such as metal nanoparticles supported on various materials, which can be easily separated from the reaction mixture and reused. nih.govmdpi.comrsc.org For instance, nanocatalysts have been shown to be effective for Mannich reactions, offering high efficiency and easy preparation. nih.gov Other innovative catalytic systems include task-specific ionic liquids that can act as both the solvent and the catalyst and are designed for easy recovery and reuse. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents with the only byproduct being water, represents another promising sustainable pathway for C-N bond formation. researchgate.net

| Sustainable Approach | Description | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Water as a Solvent | Utilizing water as the reaction medium instead of volatile organic compounds (VOCs). | Reduces use of harmful solvents, eco-friendly, and can induce unique reactivity and selectivity. | ingentaconnect.comrsc.org |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using techniques like microwave irradiation or ultrasonication. | Eliminates solvent waste, can lead to faster reaction times and higher yields. | ingentaconnect.comresearchgate.netrsc.org |

| Heterogeneous Nanocatalysts | Using catalysts like metal nanoparticles (e.g., Fe₃O₄, Cu) on a solid support. | Facile separation from the reaction mixture, high reusability, and good efficiency under mild conditions. | nih.govmdpi.comrsc.org |

| Task-Specific Ionic Liquids | Designing ionic liquids with functional groups (e.g., -SO₃H) that act as catalysts. | Dual role as catalyst and solvent, low vapor pressure, high thermal stability, and recyclability. | ingentaconnect.com |

| Borrowing Hydrogen Catalysis | A process where a catalyst temporarily "borrows" hydrogen from an alcohol to form an intermediate that then reacts with an amine. | High atom economy (water is the only byproduct), uses readily available alcohols as alkylating agents. | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals and pharmaceuticals. nih.govresearchgate.net Integrating the synthesis of this compound into a continuous flow system offers numerous advantages, including enhanced safety, scalability, and process control. nih.govresearchgate.net

Flow reactors provide superior heat and mass transfer, allowing for reactions to be run safely at elevated temperatures and pressures, which can dramatically reduce reaction times from hours to minutes or even seconds. nih.govresearchgate.net This contained environment is particularly beneficial when handling hazardous reagents or intermediates. researchgate.netuc.pt For the synthesis of β-aminoketones, flow processes have been successfully developed, demonstrating high yields and productivity with short residence times. nih.govresearchgate.net The challenge of reactor clogging from precipitates, such as magnesium salts in Grignard-based syntheses, is an active area of research, with solutions involving optimized reactor designs and conditions being explored. nih.gov

| Feature | Benefit in Flow Chemistry | Relevance to Synthesis | Reference |

|---|---|---|---|

| Enhanced Safety | Small reactor volumes and contained systems minimize the risks associated with hazardous reagents and exothermic reactions. | Allows for the use of more reactive intermediates and higher temperatures to accelerate the reaction. | researchgate.netuc.pt |

| Rapid Optimization | Automated systems can quickly vary parameters like temperature, pressure, and stoichiometry to find optimal conditions. | Reduces development time for a robust synthetic protocol. | nih.govtechnologynetworks.com |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" reactors, avoiding the challenges of batch scale-up. | Provides a direct path from laboratory discovery to industrial production. | nih.gov |

| Process Control | Precise control over reaction parameters leads to higher consistency, improved yields, and better product purity. | Ensures reliable and reproducible synthesis of the target compound. | researchgate.net |

| Telescoped Synthesis | Multiple reaction and purification steps can be linked together in a single continuous sequence. | Eliminates the need for isolating intermediates, saving time, resources, and reducing waste. | uc.ptthieme-connect.de |

Advanced In Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms, kinetics, and the lifecycle of catalytic species is fundamental to optimizing any synthetic process. youtube.com Advanced in situ spectroscopic techniques offer a window into the reaction vessel in real-time, providing data-rich insights that are impossible to obtain through traditional offline analysis of starting materials and end products. birmingham.ac.uknih.gov

For the synthesis of this compound, applying techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy under actual reaction conditions can be transformative. These methods allow chemists to monitor the concentration of reactants, intermediates, and products as the reaction progresses. youtube.com This is particularly crucial in catalytic reactions, where understanding the behavior of the catalyst's active site, identifying short-lived intermediates, and detecting potential deactivation pathways are key to developing more robust and efficient catalysts. youtube.combirmingham.ac.uk

For instance, in situ monitoring can elucidate the complex pathways of Mannich-type reactions, confirming the formation of imine intermediates and tracking the C-C bond-forming step. acs.org When combined with flow chemistry, these analytical tools can provide continuous feedback for process control, ensuring the reaction remains within its optimal window. The development of specialized probes and cells compatible with the pressures, temperatures, and corrosive media of chemical synthesis is an ongoing area of research that will further enhance the utility of these powerful techniques. youtube.com

Machine Learning Approaches for Reaction Prediction and Optimization

| ML Application | Description | Impact on Synthesis | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Predicting the major product(s) and yield of a chemical reaction based on reactants and conditions. | Reduces failed experiments and accelerates the discovery of viable synthetic routes. | stanford.eduacs.orgmit.edu |

| Condition Recommendation | Suggesting the optimal catalyst, solvent, temperature, and other parameters for a given transformation. | Maximizes product yield and purity while minimizing resource-intensive experimental screening. | technologynetworks.comnih.gov |

| Retrosynthesis Planning | Working backward from a target molecule to suggest potential synthetic pathways and starting materials. | Aids chemists in designing novel and efficient multi-step syntheses for complex molecules. | acs.orgchemcopilot.com |

| Integration with Automation | Using AI to design and control experiments executed by robotic systems in a closed feedback loop. | Enables high-throughput, autonomous discovery and optimization of chemical reactions. | technologynetworks.compharmaphorum.com |

| Late-Stage Functionalization | Predicting how to chemically modify a complex molecule in the final steps of a synthesis to create analogues. | Accelerates the development of new drug variants by avoiding the need for complete resynthesis. | pharmaphorum.comscitechdaily.com |

Q & A

Q. What are the established synthetic routes for 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 3-phenylpropanoyl chloride with pyrrolidine. Peng et al. reported a one-step procedure using dichloromethane as the solvent and triethylamine as a base, achieving quantitative yields under reflux conditions . Key factors include:

- Stoichiometry : Excess pyrrolidine (1.5–2.0 equivalents) ensures complete acylation.

- Temperature : Reactions conducted at 40–50°C minimize side reactions (e.g., hydrolysis of the acyl chloride).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields ≥98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are critical spectral markers?

- Methodological Answer :

- NMR :

- ¹H NMR : A triplet at δ 3.4–3.6 ppm (N-CH₂ protons of pyrrolidine) and a multiplet at δ 7.2–7.4 ppm (aromatic protons) confirm the structure .

- ¹³C NMR : A carbonyl signal at δ 208–210 ppm is diagnostic .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm to assess purity (retention time ~8.2 min) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Use SHELXL for structure refinement. Key steps:

- Data Collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts .

- Puckering Analysis : Apply Cremer-Pople parameters to quantify pyrrolidine ring distortion (e.g., amplitude Δ = 0.5 Å for envelope conformers) .

- Example : A related compound, 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one, showed torsional angles of 15.2° between the phenyl and carbonyl groups .

Q. What strategies optimize the compound’s reactivity in medicinal chemistry applications (e.g., introducing bioisosteres or fluorinated groups)?

- Methodological Answer :

- Bioisosteric Replacement : Substitute pyrrolidine with piperidine to modulate lipophilicity (logP change: +0.3) .

- Fluorination : Introduce CF₃ groups via electrophilic substitution (e.g., using Tf₂O/AgOTf) to enhance metabolic stability .

- SAR Studies : Compare IC₅₀ values of derivatives against biological targets (e.g., enzymes, receptors) to identify critical substituents .

Q. How do discrepancies in NMR data arise between synthetic batches, and how can they be systematically addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.